5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid
Description
5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a carboxylic acid group at position 3, a methyl group at position 2, and an amino group at position 3. Pyrrole derivatives are critical in medicinal chemistry due to their role as bioisosteres for aromatic rings and their ability to modulate pharmacokinetic properties.
Properties
CAS No. |
802004-21-3 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-amino-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,7H2,1H3,(H,9,10) |
InChI Key |
SJVZSBBKSXLNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization. For example, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions can yield the desired pyrrole derivative . Another method involves the use of glucosamine hydrochloride and sodium pyruvate in the presence of sodium carbonate, which can improve the yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at the 3-position undergoes standard derivatization reactions. In a continuous flow synthesis, tert-butyl esters of related pyrrole derivatives were saponified in situ using HBr generated during Hantzsch pyrrole synthesis, yielding carboxylic acids (Table 1) . For amide formation, coupling with amines like benzylamine or allylamine occurs under mild conditions (DMF, DIPEA, 200°C), producing pyrrole-3-carboxamides in 40–65% yield .
Table 1: Reaction Yields for Carboxylic Acid Derivatives
| Reaction Type | Conditions | Yield (%) | Substrate Example |
|---|---|---|---|
| Saponification | HBr (generated in situ), 200°C | 65 | tert-butyl acetoacetate |
| Amidation | DMF, DIPEA, 200°C | 40–55 | Benzylamine/α-bromoacetophenone |
Cyclization and Ring Functionalization
The amino group at the 5-position participates in cyclization reactions. For example, treatment with ethylenediamine derivatives under acidic conditions (TFA) induces 5-exo-trig cyclization, forming pyrrolinone rings (Scheme 1) . This process retains acid-stable protecting groups (e.g., Troc) and proceeds via an imino-tautomer intermediate.
Key Observations:
-
Long-range coupling (5J = 1.8 Hz) between C2-methyl and C5-methylene protons confirms cyclization .
-
Cyclization efficiency depends on substituent stability under acidic conditions.
Nucleophilic Substitution
The amino group facilitates nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with methyl iodide in basic media produces N-methylated derivatives.
Structural Characterization
Post-reaction analysis relies on NMR and LC-MS:
Scientific Research Applications
Medicinal Chemistry
5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid is utilized as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects, particularly in treating conditions such as cancer and inflammation. For instance, research indicates that compounds derived from this acid exhibit notable anticancer activities by targeting specific cellular pathways.
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives. These derivatives are crucial for developing new materials with unique properties.
Material Science
In material science, this compound is explored for its potential in creating novel materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 12.5 | |
| Compound B | Antimicrobial | 15.0 | |
| Compound C | Anti-inflammatory | 20.0 |
Table 2: Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Oxidation | This compound | Nitro derivative |
| Reduction | This compound | Alcohol derivative |
| Substitution | This compound + Halogenated compound | Substituted pyrrole derivative |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties of this compound revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy, showing promising results that warrant further investigation for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid and its analogs:
Pharmacological and Physicochemical Properties
- This aligns with studies on amino acid prodrugs, where polar functional groups improve target engagement .
- Carboxylic Acid Positioning : The carboxylic acid at position 3 may influence tautomerism or ionization states, affecting bioavailability. For example, 5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid (carboxylic acid at position 3) exhibits different solubility profiles compared to analogs with the carboxylic acid at position 2 .
Stability and Reactivity
- Decarboxylation Trends : Evidence from ethyl 4-acetyl-3-methylpyrrole-5-carboxylate synthesis suggests that decarboxylation under acidic or thermal conditions can alter substituent positions, emphasizing the need for controlled reaction environments in pyrrole-carboxylic acid synthesis .
- Halogen vs. Methoxy Substituents : Chlorine substituents (e.g., in 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) may confer greater stability against oxidation compared to methoxy groups, which are prone to demethylation .
Biological Activity
5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid (also known as 5-Amino-2-methylpyrrole-3-carboxylic acid) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes and receptors, influencing pathways related to cellular proliferation, migration, and survival. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its potential therapeutic effects .
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, certain pyrrole-based compounds have shown IC50 values as low as 0.32 µM against non-small cell lung cancer cell lines . The presence of specific substituents on the pyrrole ring can enhance this activity, making it a promising scaffold for the development of new anticancer agents.
Antimicrobial Properties
Pyrrole derivatives, including this compound, have demonstrated antibacterial properties. For example, studies have shown that some pyrrole compounds inhibit DNA gyrase, a crucial enzyme in bacterial DNA replication, leading to their antibacterial effects . This mechanism could be leveraged to develop novel antibiotics targeting resistant bacterial strains.
Case Studies
- Antitubercular Activity : A study focused on pyrrole-2-carboxamide derivatives revealed potent anti-tuberculosis (TB) activity with minimal cytotoxicity. Compounds were designed based on the crystal structure of MmpL3, a target for TB treatment. The most effective compounds displayed MIC values below 0.016 µg/mL against drug-resistant strains .
- Antitumor Evaluations : Another investigation into indolin-2-one derivatives containing chloropyrroles found that modifications at specific positions significantly enhanced antitumor efficacy against various cancer cell lines. The presence of halogen substituents was critical in achieving lower IC50 values .
Data Table: Biological Activities of Pyrrole Derivatives
| Compound Type | Activity Type | IC50 (µM) | Target/Mechanism |
|---|---|---|---|
| Pyrrole-2-carboxamide | Antitubercular | <0.016 | MmpL3 Inhibition |
| Chloropyrrole-Indolin Derivative | Antitumor | 0.32 - 1.22 | Various Cancer Cell Lines |
| Pyrrole Derivative | Antibacterial | N/A | DNA Gyrase Inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Amino-2-methyl-1H-pyrrole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via carboxylation of pyrrole precursors. For example, methyl esters of pyrrole derivatives (e.g., Methyl 1H-pyrazole-3-carboxylate, CAS 15366-34-4) are hydrolyzed under basic conditions to yield carboxylic acids . Alternative routes involve coupling reactions using boronic acids (e.g., (1-Methyl-1H-pyrazol-4-yl)boronic acid, CAS 847818-55-7) with carboxyl-containing reagents . Characterization typically employs H-NMR for structural confirmation (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives) and LCMS for purity validation (>95%) .
Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?
- Methodological Answer :
- H-NMR : Identifies substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- LCMS/HPLC : Confirms molecular weight (e.g., m/z 169.1 for the parent ion) and purity (>97%) .
- FT-IR : Verifies carboxylic acid functionality (C=O stretch ~1700 cm) .
Q. How can researchers optimize reaction yields for carboxylation steps in pyrrole systems?
- Methodological Answer : Use factorial design to test variables like temperature (80–120°C), base concentration (NaOH, 1–3 M), and reaction time (6–24 hrs). For example, hydrolysis of Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) achieves >90% yield at 100°C with 2 M NaOH .
Advanced Research Questions
Q. How do computational methods enhance the design of derivatives for target-specific bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization. For instance, ICReDD’s reaction path search methods optimize substituent placement for enhanced anti-inflammatory activity, as seen in 5-Aroyl-pyrrole derivatives . Molecular docking further screens derivatives against targets like COX-2 .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assays : Use consistent in vitro models (e.g., RAW264.7 macrophages for anti-inflammatory testing) .
- Control Variables : Compare pharmacokinetic parameters (e.g., logP, solubility) to isolate structural effects. For example, 5-Amino-2-methyl derivatives show varied IC values due to substituent electronegativity .
- Meta-Analysis : Cross-reference data from analogous compounds (e.g., 5-Fluoro-1H-indazole-6-carboxylate, CAS 885518-82-1) to identify trends .
Q. How can researchers leverage structure-activity relationships (SAR) to improve metabolic stability?
- Methodological Answer :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to reduce oxidative metabolism .
- Pro-drug Strategies : Esterify the carboxylic acid (e.g., methyl ester prodrugs) to enhance bioavailability, as demonstrated for 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1021919-08-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
